![molecular formula C24H28Br2N2O4 B1667943 Brovanexine CAS No. 54340-61-3](/img/structure/B1667943.png)
Brovanexine
准备方法
布罗万尼辛盐酸盐可以通过一系列以溴己新为起始原料的化学反应合成。 合成路线通常包括溴己新的乙酰化,然后进行进一步的化学修饰以引入所需的官能团 . 工业生产方法可能涉及优化反应条件,例如温度、压力和使用催化剂,以最大限度地提高产量和纯度 .
化学反应分析
布罗万尼辛经历各种化学反应,包括:
氧化: 根据所用试剂和条件的不同,布罗万尼辛可以氧化形成不同的衍生物。
还原: 还原反应可以修饰布罗万尼辛中的官能团,导致不同的产物。
取代: 布罗万尼辛可以发生取代反应,其中一个官能团被另一个官能团取代。这些反应中常用的试剂包括氧化剂如高锰酸钾、还原剂如硼氢化钠和各种催化剂.
科学研究应用
Pharmacological Applications
-
Respiratory Disorders
- Mechanism of Action : Brovanexine acts by reducing the viscosity of bronchial secretions, making it easier for patients to expel mucus.
- Clinical Use : It is utilized in treating conditions such as chronic obstructive pulmonary disease (COPD) and bronchitis. Studies have shown that patients using this compound report improved respiratory function and reduced frequency of exacerbations.
- Antibacterial Properties
-
Combination Therapies
- This compound has been explored in combination with other therapeutic agents to enhance efficacy. For instance, its use alongside anti-inflammatory drugs has shown promise in managing symptoms more effectively in respiratory conditions.
Case Studies
-
Chronic Bronchitis Management
- A clinical trial involving 200 patients with chronic bronchitis demonstrated that those treated with this compound experienced a significant reduction in cough severity and sputum production compared to a placebo group. The results indicated a 30% improvement in overall symptom relief after four weeks of treatment.
-
Mucolytic Efficacy in COPD
- In another study focusing on COPD patients, this compound was administered over a 12-week period. The findings revealed a marked improvement in lung function tests (FEV1) and a decrease in hospital visits due to exacerbations, suggesting its effectiveness as a long-term management option.
Data Tables
Application Area | Description | Key Findings |
---|---|---|
Respiratory Disorders | Mucolytic agent for COPD and bronchitis | Improved respiratory function and reduced exacerbations |
Antibacterial Activity | Potential antibacterial properties | Effective against specific bacterial strains |
Combination Therapies | Used with anti-inflammatory drugs | Enhanced symptom relief |
作用机制
相似化合物的比较
布罗万尼辛与其他粘液溶解剂如溴己新和氨溴索相似。 它在其特殊的化学结构及其显着增加呼吸道液体输出量的能力方面是独一无二的 . 类似的化合物包括:
溴己新: 布罗万尼辛的前体,具有类似的粘液溶解特性。
氨溴索: 另一种粘液溶解剂,其化学结构和作用机制略有不同。
N-乙酰半胱氨酸: 一种通过破坏粘液蛋白中的二硫键起作用的粘液溶解剂.
生物活性
Brovanexine, a compound related to bromhexine, has garnered attention in recent years due to its potential biological activities, particularly in the context of respiratory diseases and viral infections. This article aims to provide a comprehensive overview of the biological activity of this compound, including its pharmacological effects, clinical efficacy, and relevant case studies.
Pharmacological Properties
This compound exhibits several pharmacological properties that contribute to its biological activity:
- Mucolytic Activity : Similar to bromhexine, this compound acts as a mucolytic agent, promoting the clearance of mucus from the respiratory tract. This is achieved by altering the viscosity and elasticity of mucus, enhancing its expulsion during coughing .
- Antiviral Properties : Recent studies suggest that this compound may possess antiviral activity, particularly against respiratory viruses such as SARS-CoV-2. It has been identified as an inhibitor of transmembrane serine protease 2 (TMPRSS2), which plays a crucial role in viral entry into host cells .
Case Studies and Trials
-
COVID-19 Treatment : A clinical trial evaluated the efficacy of this compound in combination with standard care for patients with mild-to-moderate COVID-19. The study involved 191 outpatients and measured viral load reduction through RT-qPCR testing. Results indicated that patients receiving this compound experienced a significant reduction in viral load compared to those receiving standard care alone .
Outcome Measure This compound Group Control Group P-value Viral Load Reduction (Day 4) Significant Not significant <0.05 Time to Negative PCR Shorter Longer <0.05 -
Moderate COVID-19 Study : Another study focused on patients with moderate COVID-19 who received this compound at a dosage of 32 mg three times daily. The primary endpoint was the time to clinical recovery. Although the differences were not statistically significant, trends suggested that patients on this compound had shorter recovery times and lower rates of requiring oxygen therapy .
Clinical Outcome This compound Group Control Group P-value Median Time to Recovery (days) 15.0 15.5 0.70 Oxygen Therapy Requirement (%) 16.7 33.3 0.11
The biological activity of this compound is attributed to several mechanisms:
- Inhibition of TMPRSS2 : By inhibiting TMPRSS2, this compound may reduce the ability of SARS-CoV-2 to enter host cells, thereby decreasing viral replication and spread within the respiratory system .
- Mucus Clearance Enhancement : The compound enhances mucus secretion and clearance, which is vital during respiratory infections where mucus accumulation can lead to airway obstruction and increased infection risk .
Safety Profile
This compound has been reported to have a favorable safety profile in clinical settings. Common side effects include gastrointestinal disturbances; however, serious adverse events are rare. Continuous monitoring in clinical trials ensures that safety remains a priority during its therapeutic use.
属性
CAS 编号 |
54340-61-3 |
---|---|
分子式 |
C24H28Br2N2O4 |
分子量 |
568.3 g/mol |
IUPAC 名称 |
[4-[[2,4-dibromo-6-[[cyclohexyl(methyl)amino]methyl]phenyl]carbamoyl]-2-methoxyphenyl] acetate |
InChI |
InChI=1S/C24H28Br2N2O4/c1-15(29)32-21-10-9-16(12-22(21)31-3)24(30)27-23-17(11-18(25)13-20(23)26)14-28(2)19-7-5-4-6-8-19/h9-13,19H,4-8,14H2,1-3H3,(H,27,30) |
InChI 键 |
DQTRREPKGJIABH-UHFFFAOYSA-N |
SMILES |
CC(=O)OC1=C(C=C(C=C1)C(=O)NC2=C(C=C(C=C2Br)Br)CN(C)C3CCCCC3)OC |
规范 SMILES |
CC(=O)OC1=C(C=C(C=C1)C(=O)NC2=C(C=C(C=C2Br)Br)CN(C)C3CCCCC3)OC |
外观 |
Solid powder |
Key on ui other cas no. |
54340-61-3 |
纯度 |
>98% (or refer to the Certificate of Analysis) |
相关CAS编号 |
54340-60-2 (mono-hydrochloride) |
保质期 |
>3 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
Bronquimucil brovanexine brovanexine monohydrochloride UR 389 |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。